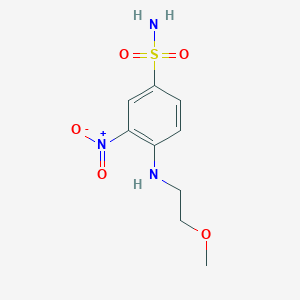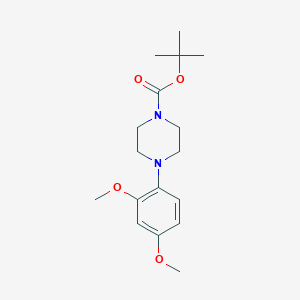
2-t-butyl-4-iodo-1-methyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-t-butyl-4-iodo-1-methyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science . The specific structure of this compound includes a tert-butyl group at the 2-position, an iodine atom at the 4-position, and a methyl group at the 1-position, which can influence its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-t-butyl-4-iodo-1-methyl-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . The reaction conditions typically involve mild temperatures and the use of a dehydrating agent to facilitate cyclization.
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step processes that ensure high yield and purity. The use of microwave-assisted synthesis has been reported to be highly efficient for producing substituted imidazoles, including this compound . This method involves the use of aldehydes, benzil, and ammonium acetate as starting materials, with a Schiff’s base complex nickel catalyst to promote the reaction.
化学反应分析
Types of Reactions
2-t-butyl-4-iodo-1-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the imidazole ring.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the imidazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield azido or cyano derivatives, while oxidation can produce imidazole N-oxides.
科学研究应用
2-t-butyl-4-iodo-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
作用机制
The mechanism of action of 2-t-butyl-4-iodo-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing their activity. The tert-butyl and iodine substituents can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- 2-t-butyl-4-chloro-1-methyl-1H-imidazole
- 2-t-butyl-4-bromo-1-methyl-1H-imidazole
- 2-t-butyl-4-fluoro-1-methyl-1H-imidazole
Uniqueness
2-t-butyl-4-iodo-1-methyl-1H-imidazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to other halogenated derivatives. The iodine atom’s larger size and higher polarizability can enhance the compound’s interactions with molecular targets, making it a valuable tool in various research applications.
属性
分子式 |
C8H13IN2 |
|---|---|
分子量 |
264.11 g/mol |
IUPAC 名称 |
2-tert-butyl-4-iodo-1-methylimidazole |
InChI |
InChI=1S/C8H13IN2/c1-8(2,3)7-10-6(9)5-11(7)4/h5H,1-4H3 |
InChI 键 |
UFSQAQCJRXJVJP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NC(=CN1C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


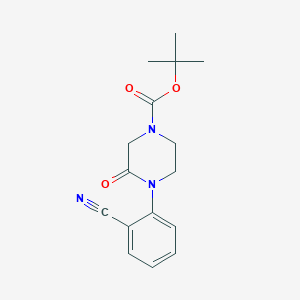
![N-[2-(dimethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B13869541.png)
![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13869557.png)
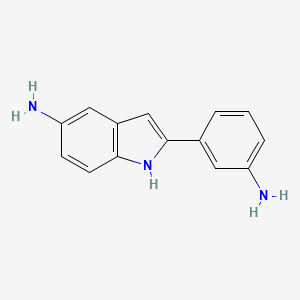
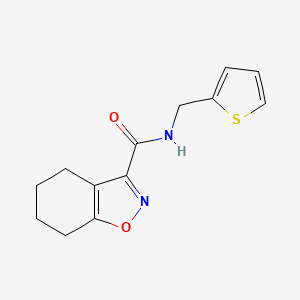
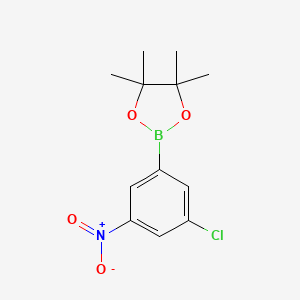
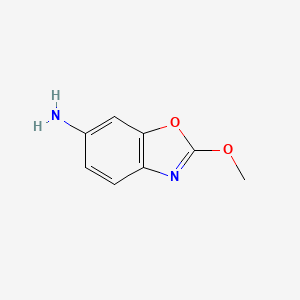
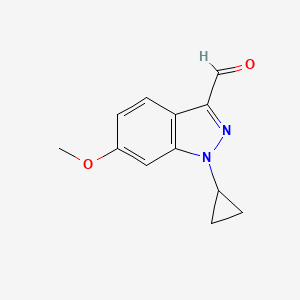
![4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol](/img/structure/B13869582.png)

![tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate](/img/structure/B13869604.png)
